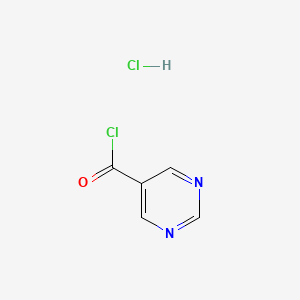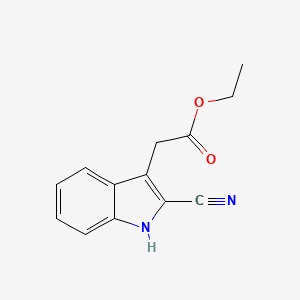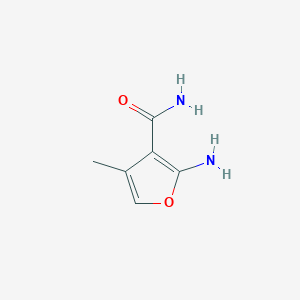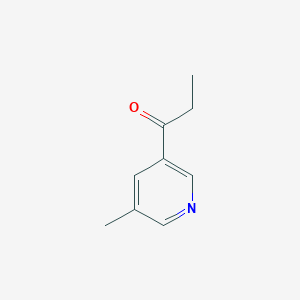
Anthracene-9,10-diylbis(methylene) diisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene-9,10-diylbis(methylene) diisonicotinate is a compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. The compound consists of an anthracene core with two methylene bridges connecting to isonicotinate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene-9,10-diylbis(methylene) diisonicotinate typically involves the reaction of anthracene-9,10-diylbis(methylene) with isonicotinic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Anthracene-9,10-diylbis(methylene) diisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: The isonicotinate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Anthracene-9,10-dione derivatives.
Reduction: Hydro-anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Anthracene-9,10-diylbis(methylene) diisonicotinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Anthracene-9,10-diylbis(methylene) diisonicotinate involves its interaction with molecular targets such as lipopolysaccharides in cell membranes. The compound’s fluorescent properties enable it to act as a probe, emitting light upon excitation. This emission can be used to monitor various biological and chemical processes. Additionally, its ability to generate singlet oxygen makes it useful in photodynamic therapy, where it induces oxidative stress in target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another derivative of anthracene used as a singlet oxygen probe.
Anthracene-9,10-diylbis(methylene) diisonicotinate: Known for its unique structural properties and applications in MOFs.
Uniqueness
This compound stands out due to its dual functionality as both a fluorescent probe and a component in MOFs. Its ability to selectively bind to specific molecules and generate singlet oxygen makes it a versatile tool in various scientific fields.
Eigenschaften
Molekularformel |
C28H20N2O4 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
[10-(pyridine-4-carbonyloxymethyl)anthracen-9-yl]methyl pyridine-4-carboxylate |
InChI |
InChI=1S/C28H20N2O4/c31-27(19-9-13-29-14-10-19)33-17-25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-34-28(32)20-11-15-30-16-12-20/h1-16H,17-18H2 |
InChI-Schlüssel |
BPGOXOIHKUIEBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2COC(=O)C4=CC=NC=C4)COC(=O)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/no-structure.png)
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid](/img/structure/B13658280.png)


![methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B13658302.png)


![3,5-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658317.png)

![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)


